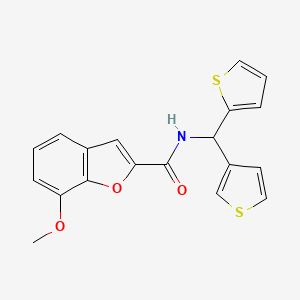

![molecular formula C14H13Cl2N5O4S B2679256 3-[4-Amino-3-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid CAS No. 896170-66-4](/img/structure/B2679256.png)

3-[4-Amino-3-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., amino acid, triazine derivative, etc.) based on its functional groups .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed in the reaction .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .Applications De Recherche Scientifique

Larvicidal and Antimicrobial Activities

A study reported the preparation of novel triazinone derivatives, emphasizing their potential for inhibiting the growth of certain bacterial and fungal pathogens. These compounds were evaluated for their antimicrobial properties and showed promising results in terms of their ability to serve as potent agents against microbial infections. Additionally, their mosquito larvicidal activity was investigated, suggesting their potential application in mosquito control and the prevention of mosquito-borne diseases (Kumara et al., 2015).

Synthesis of Conformationally Constrained Derivatives

Another research effort focused on the synthesis of conformationally constrained, masked cysteines, leading to the production of various sulfanyl-substituted amino acid derivatives. These derivatives have potential applications in medicinal chemistry and drug design, providing new avenues for the development of novel therapeutic agents (Clerici, Gelmi, & Pocar, 1999).

Anticancer Activity

Research on S-glycosyl and S-alkyl derivatives of triazinone compounds revealed significant anticancer activities in vitro. Some members of this series were identified as active cytotoxic agents against different cancer cell lines, highlighting the potential of these derivatives in cancer treatment (Saad & Moustafa, 2011).

Antibacterial Activity

A study on the synthesis and antibacterial activity of amino-heterocyclic compounds coupled with oxime-ether groups demonstrated the potential antibacterial properties of these compounds. This research suggests that these compounds could be optimized for use as antibacterial agents, contributing to the development of new treatments for bacterial infections (Hu et al., 2006).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could be the case for this compound as well.

Mode of Action

The interaction of the compound with its targets could lead to changes in cellular processes. For instance, some compounds inhibit the activity of certain enzymes, leading to a decrease in the production of specific metabolites .

Biochemical Pathways

The compound could affect various biochemical pathways. For example, it might inhibit or enhance the activity of enzymes involved in these pathways, leading to changes in the levels of certain metabolites .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could include changes in cell signaling, gene expression, or metabolic processes .

Safety and Hazards

Propriétés

IUPAC Name |

3-[4-amino-3-[2-(2,5-dichloroanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N5O4S/c15-7-1-2-8(16)10(5-7)18-11(22)6-26-14-20-19-9(3-4-12(23)24)13(25)21(14)17/h1-2,5H,3-4,6,17H2,(H,18,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLDUENLBAIBKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole](/img/structure/B2679173.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2679174.png)

![[4-(4-Pyridin-2-ylpyrimidin-2-yl)phenyl] 4-iodobenzoate](/img/structure/B2679180.png)

![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxyethanone](/img/structure/B2679183.png)

![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2679186.png)

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide](/img/structure/B2679190.png)

![2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2679191.png)

![1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2679192.png)

![3-[(4-Methylphenyl)sulfonyl]-2-quinolinylamine](/img/structure/B2679193.png)